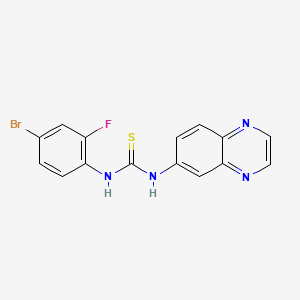

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea (NBPQT) is a synthetic compound with potential applications in scientific research. It is an organic compound containing a thiourea group and a quinoxaline ring, and is derived from the reaction of 4-bromo-2-fluorophenol and 6-quinoxalinol. NBPQT has been found to have a wide range of applications in scientific research, including in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Molecular Structures and Recyclization

Research indicates that derivatives related to quinoxaline, such as bis-3-(α-bromoethyl)quinoxalin-2-ones, react with thiourea to form bis-spirothiazoloquinoxalines. These compounds, upon treatment with acetic anhydride, convert to podands with terminal thiazoloannulated quinoxaline fragments. X-ray data suggest potential for forming clathrate structures with solvate molecules, highlighting their structural complexity and potential applications in molecular engineering and design (Mamedov et al., 2007).

Chemosensors for Anion Detection

A study on the anion sensing properties of new colorimetric chemosensors based on thiourea and urea moieties has shown selective detection of fluoride ions. These sensors, upon interaction with fluoride, exhibit significant color changes, demonstrating their potential in environmental monitoring and analytical chemistry (Kim et al., 2012).

Catalytic Activities

Thiourea catalysts have been designed to activate organoboronic acids, facilitating enantioselective Petasis transformations of quinolines at low temperatures. This showcases the compound's utility in catalyzing reactions that require precise stereocontrol, relevant in the synthesis of pharmaceuticals and fine chemicals (Yamaoka et al., 2007).

Metal Complexes and Biological Applications

The synthesis of metal complexes involving O and S donor ligands, including thiourea derivatives, has been explored for their potential as antibacterial and antifungal agents. Such research underscores the compound's significance in developing new therapeutics and understanding metal-ligand interactions in biological systems (Shakoor & Asghar, 2021).

Fluorescence Sensing of Heavy Metals

Quinoline-thiourea conjugates have been synthesized and utilized as fluorescence sensors for mercury ion detection. This application is crucial in environmental and health-related fields, offering sensitive and selective methods for detecting hazardous metals in various matrices (Feng et al., 2013).

properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-quinoxalin-6-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN4S/c16-9-1-3-12(11(17)7-9)21-15(22)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRIKPBLBKGIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1NC(=S)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)

![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)

![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)

![4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2862735.png)

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)